1-Ethynyl-2,4-difluorobenzene

Catalog No.
S759192
CAS No.
302912-34-1
M.F
C8H4F2
M. Wt
138.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynyl-2,4-difluorobenzene

CAS Number

302912-34-1

Product Name

1-Ethynyl-2,4-difluorobenzene

IUPAC Name

1-ethynyl-2,4-difluorobenzene

Molecular Formula

C8H4F2

Molecular Weight

138.11 g/mol

InChI

InChI=1S/C8H4F2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H

InChI Key

HRUJQXRGWQWYDH-UHFFFAOYSA-N

SMILES

C#CC1=C(C=C(C=C1)F)F

Canonical SMILES

C#CC1=C(C=C(C=C1)F)F
  • Origin: There's no scientific literature readily available detailing the specific origin or synthesis methods for 1-Ethynyl-2,4-difluorobenzene.
  • Significance: Scientific research involving this specific compound appears scarce. It's possible it might be a precursor or intermediate in the synthesis of other functional molecules, but existing literature doesn't provide conclusive evidence [, , ].

Molecular Structure Analysis

  • Key features: The molecule consists of a benzene ring (six-membered carbon ring) with fluorine atoms at positions 2 and 4. An ethynyl group (C≡CH) is attached at position 1 of the benzene ring [, , ].
  • Notable aspects: The presence of the electron-withdrawing fluorine atoms and the electron-rich ethynyl group can create an interesting interplay of electronic properties within the molecule, potentially making it a candidate for further research in specific areas like material science or organic chemistry [].

Chemical Reactions Analysis

  • Due to the limited research available, specific details about reactions involving 1-Ethynyl-2,4-difluorobenzene are unclear. However, based on the functional groups, some general possibilities can be explored:
    • Synthesis: It might be synthesized via Sonogashira coupling reaction, a common method for forming carbon-carbon bonds between an alkyne and an aryl halide []. (This reaction scheme is not available for 1-Ethynyl-2,4-difluorobenzene specifically but applies to similar structures).
    • Other reactions: The ethynyl group can participate in various reactions depending on the reaction conditions, such as cycloadditions or cross-coupling reactions used in organic synthesis.

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, solubility, etc., for 1-Ethynyl-2,4-difluorobenzene is not available in scientific databases [, , ].

There is no current scientific research available describing a specific mechanism of action for 1-Ethynyl-2,4-difluorobenzene.

  • Due to the lack of research, specific safety information regarding toxicity, flammability, or reactivity is not available.
  • However, as a general precaution, any unfamiliar aromatic compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

1-Ethynyl-2,4-difluorobenzene

Dates

Modify: 2023-08-15

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